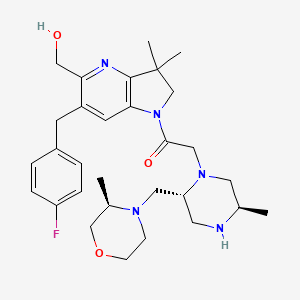

ASTX660

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Therapeutic Target

Studies suggest that Tolinapant may act by modulating NMDA receptors, which are crucial for neurotransmission in the brain. Specifically, it might function as a negative allosteric modulator (NAM) of the GluN2D subunit of the NMDA receptor []. This means it could potentially regulate the activity of the receptor without directly binding to the glutamate binding site.

Applications in Neurodegenerative Diseases

Due to its potential impact on NMDA receptors, Tolinapant has been explored as a treatment for various neurodegenerative diseases. These include:

ASTX660, also known as Tolinapant, is a potent, nonpeptidomimetic small-molecule antagonist targeting cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP). This compound was developed through fragment-based drug design and is currently under investigation for its therapeutic potential in various cancers, particularly T-cell lymphoma and solid tumors. ASTX660 functions by promoting apoptosis in cancer cells that typically evade cell death, making it a promising candidate for cancer immunotherapy .

ASTX660 primarily acts by disrupting the interactions between inhibitors of apoptosis proteins and their targets, facilitating the activation of caspases involved in the apoptotic pathway. The compound enhances the efficacy of tumor necrosis factor-alpha (TNF-α) and TRAIL (TNF-related apoptosis-inducing ligand) by sensitizing cancer cells to these pro-apoptotic signals. This sensitization leads to increased rates of apoptosis, especially in tumor cells that are resistant to conventional therapies .

ASTX660 has demonstrated significant biological activity through its ability to induce immunogenic cell death (ICD) in tumor cells. By promoting the surface expression of damage-associated molecular patterns such as calreticulin and high-mobility group box 1 protein, ASTX660 enhances the immunogenicity of dying cancer cells. This process activates dendritic cells and CD8+ T cells, leading to a robust anti-tumor immune response . Furthermore, ASTX660 has been shown to induce necroptosis in bladder cancer cells when apoptosis is inhibited, highlighting its versatile mechanisms of action against different cancer types .

The synthesis of ASTX660 involves a multi-step organic synthesis process that typically begins with the formation of a pyrrole or piperazine core structure. Specific synthetic routes may vary, but they generally include:

- Formation of the Core Structure: Utilizing appropriate reagents to construct the pyrrole or piperazine framework.

- Functionalization: Introducing various functional groups that enhance the compound's binding affinity for its targets.

- Purification: Employing techniques such as chromatography to isolate and purify the final product.

- Characterization: Using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of ASTX660 .

ASTX660 is primarily being explored for its applications in oncology, particularly in treating hematological malignancies such as T-cell lymphoma. Clinical trials have shown promising results regarding its efficacy in inducing tumor regression and enhancing immune responses against tumors. Additionally, its potential use in combination therapies with other immunomodulatory agents is being investigated to improve treatment outcomes in resistant cancer types .

Studies have highlighted ASTX660's role in modulating immune responses through interactions with various immune cells. For instance, it has been shown to enhance T cell-mediated cytotoxicity against tumor cells when combined with TNF-α. Furthermore, interaction studies indicate that ASTX660 can alter cytokine profiles and gene expression patterns associated with immune activation, suggesting its potential as an immunotherapeutic agent .

ASTX660 shares structural and functional similarities with several other compounds targeting inhibitors of apoptosis proteins. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| BV6 | Smac mimetic that disrupts IAP-caspase interactions | Induces apoptosis independently of death receptor signaling |

| LCL161 | Small-molecule antagonist targeting cIAP1/2 | Demonstrated efficacy in multiple myeloma models |

| GDC-0152 | Inhibits XIAP and promotes apoptosis | Focused on solid tumors with specific receptor interactions |

| AT-406 | Dual IAP antagonist targeting cIAP1/2 and XIAP | Exhibits activity against various malignancies |

ASTX660's uniqueness lies in its ability to not only promote apoptosis but also induce immunogenic cell death, thereby enhancing anti-tumor immunity more effectively than many other IAP antagonists .

ASTX660, also known as tolinapant, represents a remarkable success story in fragment-based drug discovery, having emerged from a systematic approach to target inhibitor of apoptosis proteins [11] [12]. The compound was discovered using fragment-based drug design methodology, which involved screening nonpeptidic fragments that demonstrated millimolar affinities to both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein [12]. This innovative approach marked a significant departure from traditional peptidomimetic inhibitor of apoptosis protein antagonists that had inherent selectivity limitations [11].

The initial fragment screening campaign identified small molecular entities binding to the baculoviral inhibitor of apoptosis repeat 3 domains of both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein [12]. These fragments served as starting points for structure-based hit optimization, utilizing crystallographic data to guide the expansion and linking strategies [11]. The fragment-based approach allowed for the identification of unprecedented chemotypes that were structurally distinct from all previously reported inhibitor of apoptosis protein antagonists [12].

Through systematic structure-based optimization and analysis of protein-ligand electrostatic potential complementarity, researchers significantly increased the binding affinity of the starting fragments [12]. This methodology enabled the development of a potent nonalanine inhibitor of apoptosis protein antagonist with balanced dual activity against cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein [12]. The fragment-based discovery approach proved particularly valuable for targeting protein-protein interactions, which are notoriously challenging for traditional small molecule drug discovery [13].

Key Structural Modifications for Metabolic Stability

The optimization of ASTX660 from its precursor compound AT-IAP involved critical structural modifications specifically designed to enhance metabolic stability [11] [20]. The primary metabolic liability identified in the lead compound AT-IAP was ring opening of the morpholino group, which represented the major metabolite formed in vitro studies [20]. This metabolic pathway posed significant challenges for achieving adequate oral bioavailability and therapeutic exposure levels [20].

The introduction of a hydroxymethyl group in the azaindoline heterobicycle represented a pivotal modification that led to the identification of tolinapant with substantially improved metabolic stability [20]. This structural change resulted in a fundamental shift in the metabolic profile, where metabolism was redirected predominantly to oxidation of the hydroxymethyl group rather than ring opening of the morpholino or piperazine groups [20]. The metabolic stability improvements were quantitatively demonstrated through comparative intrinsic clearance studies across multiple species [20].

| Compound | Human Liver Microsomes Clearance (μL/min/mg) | Non-Human Primate Liver Microsomes Clearance (μL/min/mg) | Cytochrome P450 3A4 Clearance (μL/min/pmol) |

|---|---|---|---|

| AT-IAP (Lead) | 130 ± 25 | 530 ± 77 | 2.8 ± 0.6 |

| ASTX660 (Final) | 55 ± 19 | 180 ± 13 | 1.1 ± 0.16 |

The optimization efforts successfully reduced the intrinsic clearance in non-human primate hepatic microsomes compared to AT-IAP, addressing the significant hepatic first-pass effect that would have limited bioavailability [20]. Phenotyping studies identified both AT-IAP and tolinapant as substrates of cytochrome P450 3A4, with tolinapant demonstrating reduced turnover compared to the lead compound [20]. These modifications were achieved without compromising the potent inhibitor of apoptosis protein antagonist activity, maintaining the balanced dual cellular inhibitor of apoptosis protein and X-linked inhibitor of apoptosis protein profile [11].

Optimization of Pharmacophore Features for Dual Cellular Inhibitor of Apoptosis Protein and X-Linked Inhibitor of Apoptosis Protein Antagonism

The pharmacophore optimization of ASTX660 centered on achieving balanced antagonism across both cellular inhibitor of apoptosis protein subtypes and X-linked inhibitor of apoptosis protein, a significant advancement over earlier peptidomimetic antagonists [11] [4]. The compound demonstrates potent inhibition of the interactions between second mitochondria-derived activator of caspases-derived peptides and the baculoviral inhibitor of apoptosis repeat 3 domains of both X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis protein 1 [3]. This balanced profile was achieved through careful structure-guided optimization that maintained high affinity for both target proteins [11].

The structural framework of ASTX660 incorporates key pharmacophore elements optimized for dual target engagement [1] [6]. The compound potently inhibits association between X-linked inhibitor of apoptosis protein and caspase 9 in human embryonic kidney 293 cell lines with an effective concentration 50 of 2.8 nanomolar, while simultaneously binding to and leading to degradation of cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 [3]. The optimization process resulted in a compound with cellular inhibitor of apoptosis protein 1 inhibitory concentration 50 of 12 nanomolar and X-linked inhibitor of apoptosis protein inhibitory concentration 50 of less than 40 nanomolar [3].

| Target Protein | ASTX660 Activity (nanomolar) | Selectivity Profile |

|---|---|---|

| Cellular Inhibitor of Apoptosis Protein 1 | 12 | Balanced dual antagonism |

| X-Linked Inhibitor of Apoptosis Protein | <40 | 13-fold selectivity ratio |

| Cellular Inhibitor of Apoptosis Protein 1 Degradation | 0.22 | Rapid degradation kinetics |

The baculoviral inhibitor of apoptosis repeat domain targeting strategy employed in ASTX660 design specifically focuses on the baculoviral inhibitor of apoptosis repeat 3 domains, which are critical for the anti-apoptotic function of inhibitor of apoptosis proteins [21]. The baculoviral inhibitor of apoptosis repeat 3 domain binds to caspase 9, restricts its activation, and controls both initiation of the intrinsic apoptosis pathway and mitochondria-mediated amplification of apoptotic signals generated by death receptors [21]. This targeting approach enables ASTX660 to effectively disrupt the protein-protein interactions that are essential for inhibitor of apoptosis protein-mediated apoptosis resistance [4].

Synthetic Routes and Scalability Challenges

The synthetic chemistry development of ASTX660 required addressing multiple challenges associated with fragment-based drug design translation to scalable manufacturing processes [13] [27]. Fragment-based drug discovery typically begins with weakly binding compounds that require substantial structural elaboration to achieve therapeutic potency, creating complexity in synthetic route design [27]. The development of efficient synthetic routes for ASTX660 necessitated careful consideration of the multiple chiral centers present in the final structure, particularly the stereochemistry of the piperazine and morpholine substituents [1] [2].

The synthetic accessibility of ASTX660 was influenced by the complexity of the pyrrolopyridine core structure combined with the chiral piperazine-morpholine side chain [1] [6]. The presence of multiple heterocyclic systems and the requirement for precise stereochemical control presented significant challenges for large-scale synthesis [13]. The hydroxymethyl substitution on the pyrrolopyridine core, while beneficial for metabolic stability, added additional synthetic complexity requiring protection-deprotection strategies during multi-step synthesis [20].

The scalability challenges in ASTX660 manufacturing are representative of broader issues in fragment-based drug discovery, where the evolution from simple fragments to complex clinical candidates often results in synthetic routes that require optimization for commercial viability [27]. The fragment growth and linking strategies that led to ASTX660 necessitated the development of robust synthetic methodologies capable of producing the compound at clinical and potentially commercial scales [13]. These challenges are compounded by the need to maintain strict stereochemical control throughout the synthetic sequence while ensuring the purity standards required for pharmaceutical applications [27].